molecular formula C9H7ClFN3O2S B2880308 3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole CAS No. 339105-84-9

3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole

Cat. No. B2880308
CAS RN: 339105-84-9
M. Wt: 275.68
InChI Key: CUTDWSZZFNSWOR-UHFFFAOYSA-N
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Description

The compound “3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Attached to this ring is a sulfonyl group (-SO2-) linked to a 2-chloro-6-fluorobenzyl group. The presence of these functional groups could give this compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-triazole ring and the benzene ring in the 2-chloro-6-fluorobenzyl group are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons . The sulfonyl group is a strong electron-withdrawing group, which could affect the reactivity of the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The 1,2,4-triazole ring could potentially undergo reactions at the nitrogen atoms, while the sulfonyl group could participate in substitution reactions . The 2-chloro-6-fluorobenzyl group could also undergo various reactions, particularly at the benzylic position .

Scientific Research Applications

Applications in Organic Synthesis

Triazole derivatives are pivotal in organic synthesis, serving as intermediates for generating metallo azavinyl carbene intermediates. These intermediates facilitate various synthetic transformations, including transannulation, cyclopropanations, and ring expansions, contributing to the synthesis of highly functionalized nitrogen-based heterocycles. This application underscores the utility of triazole derivatives in expanding the toolbox of organic synthesis, enabling the creation of complex molecular architectures (Anbarasan, Yadagiri, & Rajasekar, 2014).

Contributions to Medicinal Chemistry

In medicinal chemistry, the synthesis and evaluation of 1,2,3-Triazole derivatives containing the sulfonyl group highlight their biological significance. These compounds have been explored for their potential in drug design, demonstrating moderate activity against various cancer cell lines. The regioselective synthesis of such derivatives exemplifies the integration of organic synthesis and pharmacological evaluation, advancing the development of new therapeutic agents (Salinas-Torres et al., 2022).

Advanced Materials Development

Triazole derivatives also find applications in the development of advanced materials. For instance, the synthesis of novel blend membranes incorporating fluorinated copolymers bearing azole functions, including 1H-1,2,4-triazole, for proton exchange membrane fuel cells (PEMFCs) operating at low relative humidity. The exploration of these materials contributes to the advancement of fuel cell technologies, offering insights into the influence of the azole group on membrane properties and performance (Campagne, David, Améduri, Jones, Roziere, & Roche, 2013).

Safety and Hazards

As with any chemical compound, handling “3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole” would require appropriate safety measures. It’s important to use personal protective equipment and follow safe laboratory practices. If the compound is hazardous, it should be disposed of in accordance with local regulations .

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3O2S/c10-7-2-1-3-8(11)6(7)4-17(15,16)9-12-5-13-14-9/h1-3,5H,4H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTDWSZZFNSWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=NC=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901332586
Record name 5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole

CAS RN

339105-84-9
Record name 5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901332586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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